tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
Overview
Description
tert-Butyl 2-hydroxy-6-azaspiro[34]octane-6-carboxylate is a chemical compound with the molecular formula C12H21NO3 It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable azaspirooctane precursor with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the spirocyclic ring system.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various esters or amides, depending on the substituent introduced.
Scientific Research Applications
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
Uniqueness
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and ester functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h9,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVBYCOMZDNOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741092 | |
Record name | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239319-91-5 | |
Record name | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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